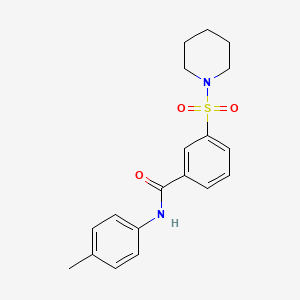

3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQWSOCOMKQZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Piperidine 1 Sulfonyl N P Tolyl Benzamide

Retrosynthetic Analysis of the 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

The sulfonamide group (Ar-SO₂-NR₂) offers two primary points for retrosynthetic disconnection: the sulfur-nitrogen (S-N) bond and the aryl carbon-sulfur (C-S) bond.

S-N Bond Disconnection: This is the most common and direct approach for sulfonamide synthesis. Disconnecting the S-N bond in the target molecule reveals two key synthons: a piperidine (B6355638) cation and an N-p-tolyl-3-(sulfonylanion)-benzamide. The practical chemical equivalents for these synthons are piperidine and a reactive sulfonyl derivative such as 3-(chlorosulfonyl)-N-p-tolyl-benzamide. This strategy relies on the nucleophilic attack of the piperidine amine on an electrophilic sulfonyl group.

C-S Bond Disconnection: A less conventional but viable pathway involves the disconnection of the aryl C-S bond. This approach leads to a 3-halo-N-p-tolyl-benzamide precursor and a piperidine-1-sulfinate or related synthon. Modern cross-coupling methodologies could potentially facilitate such a transformation, for instance, through the palladium-catalyzed coupling of an aryl halide with a sulfur dioxide source and subsequent amination. nih.gov

The benzamide (B126) linkage (Ar-CO-NH-Ar) is classically disconnected at the carbonyl carbon-nitrogen (C-N) bond. This disconnection is the cornerstone of numerous amidation strategies.

For this compound, this bond cleavage yields two precursor molecules: 3-(piperidine-1-sulfonyl)benzoic acid and p-toluidine (B81030). The synthesis then becomes a matter of forming the amide bond between these two fragments. The carboxylic acid would require activation to facilitate the reaction with the relatively nucleophilic amine, p-toluidine. This is a robust and widely employed strategy in organic synthesis. researchgate.net

The incorporation of the piperidine ring is intrinsically linked to the strategy chosen for the sulfonamide bond formation. The most straightforward method involves the reaction of piperidine as a nucleophile with an electrophilic sulfonyl chloride precursor, as suggested by the S-N bond disconnection. nih.gov This reaction is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base to quench the HCl byproduct. The order of bond formation (amide vs. sulfonamide) is a key strategic decision.

Strategy 1 (Sulfonamide first): 3-Chlorosulfonylbenzoic acid is reacted with piperidine to form 3-(piperidine-1-sulfonyl)benzoic acid. This intermediate is then coupled with p-toluidine to form the final product.

Strategy 2 (Amide first): 3-Chlorosulfonylbenzoic acid is first converted to its acyl chloride, which then reacts with p-toluidine to yield 3-(chlorosulfonyl)-N-p-tolyl-benzamide. The subsequent reaction of this intermediate with piperidine furnishes the target molecule.

Development and Optimization of Synthetic Routes to this compound

Based on the retrosynthetic analysis, the development of a synthetic route focuses on the efficient formation of the benzamide and sulfonamide moieties.

The formation of the N-p-tolyl-benzamide moiety from 3-(piperidine-1-sulfonyl)benzoic acid and p-toluidine can be achieved through several well-established amidation protocols. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must be activated.

Methods for Carboxylic Acid Activation:

Acyl Chloride Formation: The conversion of the carboxylic acid to a more electrophilic acyl chloride is a common strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used, followed by the addition of p-toluidine, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl generated. This method, a variation of the Schotten-Baumann reaction, is highly effective. fishersci.co.uk

Carbodiimide Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with the amine to form the amide bond. To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov

Phosphonium (B103445) Salt-Based Coupling: Reagents based on phosphonium salts can generate acyloxy-phosphonium species as activated intermediates for amidation. researchgate.netnih.gov These reactions often proceed at room temperature and provide high yields.

| Method | Activating Agent(s) | Typical Solvent | Base | General Yields |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂ or (COCl)₂ | DCM, THF | Pyridine, DIEA | Good to Excellent |

| Carbodiimide | EDCI/HOBt | DMF, DCM | DIEA, TEA | Good to Excellent |

| Phosphonium Salt | PPh₃/N-chlorophthalimide | Toluene, ACN | Amine substrate | Good to Excellent researchgate.net |

The synthesis of the piperidine-1-sulfonyl group is most commonly achieved by reacting a sulfonyl chloride with piperidine. Traditional methods for synthesizing N-aryl sulfonamides involve the reaction of sulfonyl chloride derivatives with aromatic amines, which often requires a strong base. nih.gov

Key Sulfonylation Approaches:

Reaction of Sulfonyl Chlorides with Amines: This is the most direct and widely used method. The synthesis would involve reacting either 3-(chlorosulfonyl)-N-p-tolyl-benzamide or 3-carboxybenzenesulfonyl chloride with piperidine. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534) (TEA) or pyridine to act as an acid scavenger. nih.gov

Sulfur Dioxide Insertion: Modern methods allow for the synthesis of sulfonyl-containing compounds through the insertion of sulfur dioxide, often using stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). chemistryviews.orgthieme-connect.com For instance, an aryl halide precursor could undergo a palladium-catalyzed reaction with DABSO to generate a sulfinate intermediate, which can then be converted to the sulfonamide. nih.govcam.ac.uk

Direct C-H Sulfonamidation: Advanced techniques involving transition-metal catalysis enable the direct sulfonamidation of aromatic C-H bonds using sulfonyl azides. nih.govrsc.org While powerful for novel analog synthesis, this method would be a less direct approach for the specific target molecule compared to building from a pre-functionalized benzene (B151609) ring.

| Method | Sulfur Source | Amine Source | Key Reagents/Catalysts | Applicability to Target |

|---|---|---|---|---|

| Classical Sulfonylation | Aryl Sulfonyl Chloride | Piperidine | Base (e.g., Pyridine, TEA) | High, most direct route |

| SO₂ Surrogate Insertion | DABSO, Rongalite nih.gov | Piperidine | Palladium catalyst, oxidant | Feasible, less direct |

| C-H Sulfonamidation | Sulfonyl Azide | - | Ir, Rh, or Ru catalyst nih.govthieme-connect.com | Low, indirect for this target |

Novel Approaches for Constructing the Piperidine-Sulfonyl-Benzamide Framework

The construction of the core piperidine-sulfonyl-benzamide structure can be achieved through several innovative strategies that offer improvements over classical methods. These approaches often focus on one-pot or tandem reactions to increase efficiency and reduce purification steps.

One contemporary strategy involves the initial synthesis of the arylsulfonyl chloride intermediate, which is then reacted in situ with the desired amines. For instance, a one-pot procedure can be employed starting from an aryl bromide or iodide. The aryl halide is first converted into a Grignard reagent, which then reacts with sulfur dioxide to form a sulfinate. This intermediate is subsequently treated with a chlorinating agent like sulfuryl chloride to generate the arylsulfonyl chloride. Without isolation, the addition of piperidine would form the 3-(piperidine-1-sulfonyl)benzoyl chloride, which can then be reacted with p-toluidine to yield the final product. This one-pot method provides a convenient route to a diverse range of sulfonamides from readily available starting materials. acs.org

Another novel approach leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides. nih.govnih.gov This decarboxylative chlorosulfonylation method avoids the need for pre-functionalized starting materials. In the context of this compound, one could envision a convergent synthesis where 3-carboxybenzenesulfonyl chloride is first prepared and reacted with piperidine. The resulting carboxylic acid could then be coupled with p-toluidine. Alternatively, a strategy merging traditional amide coupling partners to generate sulfonamides has been developed. This one-pot process converts aromatic acids to sulfonyl chlorides, followed by amination. nih.govnih.gov

Furthermore, palladium-catalyzed methods offer a powerful tool for constructing the sulfonamide linkage. The coupling of aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can generate an aryl ammonium sulfinate. This intermediate can then be transformed into the sulfonamide in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.orgox.ac.uk This approach is notable for its broad substrate scope, including various anilines and even amino acid derivatives. organic-chemistry.org

Recent advances also include electrochemical methods. An environmentally benign approach involves the oxidative coupling of thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. acs.org While not directly forming the piperidine-sulfonyl-benzamide framework in one step, this method represents a novel way to construct the sulfonamide bond under exceptionally mild conditions.

| Approach | Key Features | Starting Materials | Relevant Citations |

|---|---|---|---|

| One-Pot Grignard-Based Synthesis | Convenient one-vessel procedure, avoids isolation of reactive intermediates. | Aryl/heteroaryl bromides, Magnesium, SO₂, SO₂Cl₂, Amine | acs.org |

| Copper-Catalyzed Decarboxylative Halosulfonylation | Merges traditional amide coupling partners to generate sulfonamides; no pre-functionalization needed. | Aromatic carboxylic acids, Amines, Copper catalyst | nih.govnih.govacs.org |

| Palladium-Catalyzed Sulfination/Amination | Uses a stable SO₂ surrogate (DABSO); broad amine scope. | Aryl iodides, DABSO, Amine, Pd(0) catalyst | organic-chemistry.orgox.ac.uk |

| Electrochemical Oxidative Coupling | Environmentally benign, catalyst and reagent-free, driven by electricity. | Thiols, Amines | acs.org |

Palladium-Catalyzed Coupling Strategies in Related Benzamide Synthesis

The formation of the amide bond in N-p-tolyl-benzamide analogues is frequently accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance. wikipedia.org

The Buchwald-Hartwig amination typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org For the synthesis of this compound, this would translate to the coupling of a 3-(piperidine-1-sulfonyl)benzoyl derivative (e.g., a halide or an ester) with p-toluidine. The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl electrophile to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-aryl benzamide product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Several "generations" of catalyst systems have been developed to improve reaction scope and efficiency.

First-generation catalysts often utilized monodentate phosphine (B1218219) ligands like P(o-tolyl)₃.

Bidentate phosphine ligands , such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppf (1,1'-bis(diphenylphosphino)ferrocene), provided more reliable results, especially for primary amines. wikipedia.org

Sterically hindered ligands , developed by Buchwald and others, have further expanded the reaction's utility, allowing for the coupling of a wider range of substrates under milder conditions. acsgcipr.org

More recently, Pd-NHC (N-heterocyclic carbene) complexes have emerged as powerful catalysts for amide synthesis. These air- and moisture-stable precatalysts can mediate the cross-coupling of amides via selective N-C(O) cleavage, a process known as transamidation. rsc.org This provides an alternative route where a pre-formed amide is coupled with a different amine.

The choice of solvent and base is also critical. Common solvents include toluene, dioxane, and THF, while bases are typically strong and non-nucleophilic, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org However, efforts to develop milder and more homogeneous reaction conditions are ongoing. chemrxiv.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and related compounds. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. diva-portal.org

For the synthesis of benzamide and sulfonamide analogues, this translates into several key areas of focus:

Use of safer solvents: Traditional solvents like DMF, NMP, and chlorinated hydrocarbons are being replaced with greener alternatives. sci-hub.se

Catalysis over stoichiometric reagents: Catalytic methods are inherently more atom-economical as they are used in small amounts and can be recycled. researchgate.net

Atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Energy efficiency: Utilizing methods like microwave irradiation or solvent-free conditions to reduce energy consumption. sci-hub.se

Solvent-Free Reactions and Alternative Media Investigations

A significant step towards sustainable synthesis is the elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often, accelerated reaction rates. sci-hub.se

For amide bond formation, several solvent-free methods have been developed. One approach involves the direct amidation of esters with amines, catalyzed by simple iron(III) chloride, without any solvent. nih.gov Another practical protocol uses NaOtBu to mediate the direct amidation of unactivated esters at room temperature, again under solvent-free conditions. This method is particularly attractive as it often allows for an environmentally friendly workup that avoids organic solvents and chromatography. rsc.org A comprehensive solvent-free approach for the condensation of carboxylic acids with amines mediated by carbodiimides has also been reported, offering fast and high-yielding reactions. bohrium.com Microwave-assisted solvent-free synthesis provides another rapid and efficient alternative for preparing acetamides directly from amines and an acetyl donor. researchgate.net

Similarly, the synthesis of sulfonamides can be performed under neat conditions. N-alkyl and N-arylsulfonamides have been synthesized by the solvent-free reaction of amines with arylsulfonyl chlorides at room temperature. sci-hub.se The only byproduct in some cases is trimethylsilyl (B98337) chloride, which can be easily removed by distillation, highlighting the efficiency and cleanliness of the process. sci-hub.se

Water is the ultimate green solvent, and its use in organic synthesis is a major goal. For sulfonamide synthesis, methods have been developed using water as the solvent, often under pH control with a simple base like Na₂CO₃. sci-hub.se This allows for easy isolation of the product by filtration after acidification. sci-hub.se

| Reaction Type | Conditions | Key Advantages | Relevant Citations |

|---|---|---|---|

| Amidation of Esters | Solvent-free, FeCl₃ or NaOtBu catalysis | Avoids organic solvents, simple workup, good to excellent yields. | nih.govrsc.org |

| Amidation of Carboxylic Acids | Solvent-free, carbodiimide-mediated | Fast, high-yielding, versatile. | bohrium.com |

| Sulfonylation of Amines | Solvent-free, room temperature | Simple, clean, minimal byproducts. | sci-hub.se |

| Sulfonylation in Water | Aqueous medium, Na₂CO₃ base | Uses the ultimate green solvent, simple product isolation. | sci-hub.se |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts.

In the context of synthesizing this compound, the atom economy can be analyzed for each key bond formation:

Sulfonamide formation: The classical method of reacting a sulfonyl chloride with an amine in the presence of a base has a moderate atom economy, as it generates a hydrochloride salt as a byproduct.

Ar-SO₂Cl + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺Cl⁻ Newer, catalytic methods that avoid the use of sulfonyl chlorides can offer improved atom economy. For example, a three-component reaction using arylboronic acids, a sulfur dioxide source, and an amine can be highly atom-economical. thieme-connect.com

Amide formation: Traditional amide synthesis using coupling reagents like DCC (dicyclohexylcarbodiimide) suffers from poor atom economy, generating a large amount of dicyclohexylurea byproduct. Catalytic direct amidation methods, which generate only water as a byproduct, are far superior from an atom economy perspective.

R-COOH + R'-NH₂ → R-CONHR' + H₂O

Catalysis in the Synthesis of Related Sulfonamides and Benzamides

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste. A wide variety of catalytic systems have been developed for the synthesis of sulfonamides and benzamides.

For Sulfonamide Synthesis:

Palladium Catalysis: Palladium catalysts are effective for the chlorosulfonylation of arylboronic acids, providing a route to sulfonyl chlorides under mild conditions, which can then be converted to sulfonamides. nih.gov They are also used in coupling reactions with SO₂ surrogates like DABSO. organic-chemistry.orgox.ac.uk

Copper Catalysis: Copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and a sulfite (B76179) source provide a green and effective method for sulfonamide synthesis. thieme-connect.com

Indium Catalysis: Indium catalysts have been shown to facilitate the sulfonylation of amines, including less nucleophilic anilines, in excellent yields. organic-chemistry.org

Metal-Free Catalysis: Environmentally friendly photoredox-catalyzed methods using eosin (B541160) Y in aqueous media have been developed for the sulfonylation of phenylhydrazines with thiols. organic-chemistry.org

For Benzamide Synthesis:

Palladium Catalysis: As discussed previously, the Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming the N-aryl amide bond. wikipedia.orgacsgcipr.org

Iron Catalysis: Simple and inexpensive iron(III) chloride can catalyze the direct amidation of esters under solvent-free conditions. nih.gov

Organocatalysis: Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea) and a base (like a tertiary amine), can effectively catalyze amide bond formation and have been applied to the enantioselective synthesis of chiral benzamides. nih.govnih.gov

Methodologies for Stereochemical Control and Resolution in Analogues

While this compound itself is not chiral, analogues of this compound could possess stereogenic centers. This can arise from chirality on the piperidine ring, atropisomerism around the benzamide C-N bond, or a chiral sulfur atom in related sulfoxide (B87167) or sulfoximine (B86345) analogues.

Asymmetric Synthesis: The direct, enantioselective synthesis of a single enantiomer is the most efficient approach to obtaining chiral compounds.

Axially Chiral Benzamides: The rotation around the C(aryl)-C(carbonyl) bond in sterically hindered benzamides can be restricted, leading to stable atropisomers. Asymmetric synthesis of these has been achieved using several methods. One approach involves the enantiotopic lithiation of a prochiral arene chromium complex with a chiral lithium amide base. acs.orgacs.org Another strategy employs bifunctional organocatalysts to control the enantioselective electrophilic bromination of benzamides, thereby creating the steric hindrance required for axial chirality. nih.govnih.gov Peptide-based catalysts have also been shown to be effective in this transformation. nih.gov

Chiral Resolution: When a racemic mixture is produced, chiral resolution is required to separate the enantiomers.

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture (e.g., a chiral amine or carboxylic acid analogue) with a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. For example, chiral sulfoxide analogues of benzamides have been successfully resolved on cellulose (B213188) tris(3,5-dichlorophenylcarbamate) based CSPs. nih.gov This method allows for the direct separation of enantiomers without derivatization.

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material. For instance, enzymes like α-chymotrypsin can selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. rsc.org

Chiral Synthesis Techniques for Piperidine-Containing Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, making the development of methods for its stereoselective synthesis a significant area of research. thieme-connect.comresearchgate.net The introduction of chirality into the piperidine scaffold is crucial as different enantiomers of a drug can exhibit profoundly different biological activities and pharmacokinetic profiles. thieme-connect.com A variety of strategies have been developed to access these valuable chiral building blocks.

One prominent approach involves asymmetric synthesis from acyclic precursors . This can be achieved through methods like exocyclic chirality-induced condensation reactions. rsc.org Another powerful technique is the chemo-enzymatic dearomatization of activated pyridines, which provides stereo-enriched piperidine derivatives. nih.gov This method leverages the high enantio- and regio-selectivity of biocatalysts to produce chiral piperidines under mild conditions. nih.gov

The use of chiral auxiliaries is a classic and effective strategy. For instance, arabinopyranosylamine can be employed as a carbohydrate auxiliary to achieve stereoselective synthesis of 2-substituted dehydropiperidinones, which are versatile intermediates for various disubstituted piperidine derivatives. researchgate.net Similarly, enantiopure aryl-sulfinamides serve as important chiral auxiliaries in the asymmetric synthesis of N-heterocycles, including piperidines, through the formation of sulfinylimines. researchgate.net

Asymmetric catalysis represents a highly efficient and atom-economical approach. This includes metal-catalyzed reactions, such as the asymmetric hydrogenation of pyridines, and organocatalytic methods. nih.gov These catalytic systems can achieve high levels of enantioselectivity in the construction of the piperidine ring. researchgate.net

Table 1: Chiral Synthesis Techniques for Piperidine Scaffolds

| Synthesis Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Synthesis from Acyclic Precursors | Construction of the chiral piperidine ring from non-cyclic starting materials using stereoselective reactions. | Utilizes methods like induced condensation reactions and chemo-enzymatic dearomatization. rsc.orgnih.gov |

| Chiral Auxiliary-Based Synthesis | Temporary incorporation of a chiral molecule (auxiliary) to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step. | Employs auxiliaries like carbohydrates (e.g., arabinopyranosylamine) or sulfinamides. researchgate.netresearchgate.net |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst (metal complex or organic molecule) to generate a large amount of chiral product. | Includes metal-catalyzed hydrogenations and organocatalytic transformations. nih.govresearchgate.net |

Diastereoselective and Enantioselective Approaches in Synthesis

Achieving control over stereochemistry is paramount in modern organic synthesis, particularly for creating complex molecules like this compound. Diastereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms, which is critical for biological function.

For the sulfonamide portion of the target molecule, several stereocontrolled methods are relevant. A carbene-catalyzed method has been developed for the highly enantioselective modification of sulfonamides. rsc.org This reaction proceeds under mild conditions with a broad substrate scope and high functional group tolerance, offering a way to introduce chirality into sulfonamide-containing molecules. rsc.org Furthermore, the synthesis of sulfonamide-containing bicyclic heterocycles, such as 2-azabicyclo[2.2.1]heptane derivatives, has been achieved through diastereoselective and enantioselective reactions. nih.govmdpi.com

The formation of the amide bond and the functionalization of the benzamide core can also be subjected to stereocontrol, although in the case of N-p-tolyl-benzamide, the primary stereocenter would reside on the piperidine ring. General strategies for synthesizing N-aryl benzamides involve the coupling of a carboxylic acid derivative with an aniline. nanobioletters.com For complex polyfunctionalized arenes, sequential C–H functionalization of N-tosyl-benzamides can be employed. rsc.org

The synthesis of sulfonamides, in general, has evolved to include modern catalytic methods that offer greater control and sustainability. thieme-connect.comrsc.org Palladium-catalyzed chlorosulfonylation of arylboronic acids, for example, allows for the preparation of arylsulfonyl chlorides and subsequent sulfonamides under mild conditions with significant functional group tolerance. nih.gov Such methods provide a convergent route where the aryl, sulfonyl, and amine components can be assembled efficiently. nih.gov

Table 2: Stereoselective Approaches in Heterocyclic Sulfonamide Synthesis

| Approach | Description | Application |

|---|---|---|

| Carbene-Catalyzed Modification | Enantioselective functionalization of sulfonamides using N-heterocyclic carbene (NHC) organocatalysis. | Allows for the selective modification of sulfonamide-containing drugs and intermediates with high enantioselectivity. rsc.org |

| Diastereoselective Cyclization | Intramolecular reactions that form cyclic sulfonamides with control over the relative stereochemistry of newly formed chiral centers. | Synthesis of diastereomerically and enantiomerically enriched sulfonamide-containing bicyclic systems. nih.govmdpi.com |

| Palladium-Catalyzed Cross-Coupling | Convergent synthesis involving the coupling of arylboronic acids with a sulfur dioxide source and an amine. | Provides a modular and mild route to a wide array of functionalized aryl sulfonamides. nih.gov |

Analytical Methodologies for Synthetic Intermediate and Product Verification (Focus on techniques, not data)

The verification of synthetic intermediates and the final product, this compound, necessitates a combination of modern analytical techniques to confirm the molecular structure, purity, and composition. ijpsjournal.comrroij.comonlineorganicchemistrytutor.com These methods provide complementary information that, when combined, allows for unambiguous structural elucidation. jchps.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic compounds. rroij.com 1D NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.com For a compound like this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would show the number of unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is crucial for assigning the complex spectra of the final molecule and its precursors. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rroij.comchemicals.co.uk The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. chemicals.co.uk For the target compound, characteristic absorption bands would be expected for the N-H bond of the amide, the C=O (carbonyl) group of the amide, the S=O bonds of the sulfonyl group, and C-H bonds of the aromatic and piperidine rings.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rroij.com It provides the molecular formula when high-resolution mass spectrometry (HRMS) is used. ijpsjournal.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the different parts of the molecule. rroij.com

Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. This method serves as a fundamental check for the purity and empirical formula of the synthesized compound.

Table 3: Summary of Analytical Methodologies

| Technique | Purpose | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed carbon-hydrogen framework, connectivity of atoms, chemical environment of nuclei. rroij.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of specific functional groups (e.g., C=O, N-H, S=O). onlineorganicchemistrytutor.com |

| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | Molecular weight, molecular formula (with HRMS), and structural information from fragmentation patterns. rroij.com |

| Elemental Analysis | Purity and Empirical Formula Confirmation | Percentage composition of C, H, N, and other elements. |

Structure Activity Relationship Sar Studies of 3 Piperidine 1 Sulfonyl N P Tolyl Benzamide and Its Analogs

Rational Design of Structural Analogs of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide

The design of novel analogs is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this involves a methodical exploration of its three primary structural components.

Systematic Modification of the Piperidine (B6355638) Ring: Substituents and Ring Conformation

Functionalization of the piperidine ring can introduce new steric and electronic properties, altering how the molecule interacts with its biological target. For instance, adding substituents can lock the ring into a specific conformation, which may be more favorable for receptor binding. The nature of these substituents, whether bulky, polar, or capable of hydrogen bonding, provides a wide range of possibilities for optimizing molecular interactions.

Variation of the Sulfonamide Linker and its Impact on Molecular Interactions

The sulfonamide linker is not merely a spacer but an active contributor to the molecule's properties. It is generally more metabolically stable than an amide bond and possesses a unique tetrahedral geometry around the sulfur atom. researchgate.net Research on related compound series has demonstrated that the sulfonamide bond can be essential for biological capacity. nih.gov

Variations in the linker can have profound effects on activity:

Flexibility and Strain: The linker's flexibility can impact the entropic penalty of binding; a more rigid linker might position the key binding fragments (piperidine and benzamide) more optimally, but could also introduce strain. nih.gov Conversely, a flexible linker may allow for better adaptation to the binding site but at a potential entropic cost. nih.gov

Substitution: N-alkylation of the sulfonamide nitrogen can alter its hydrogen-bonding capability and steric profile. Studies on similar sulfonamides have shown that N-ethyl substitution can retard inhibitory potential, suggesting that the unsubstituted sulfonamide NH group may be crucial for interaction with a biological target, potentially through hydrogen bonding or polar-π interactions with aromatic residues. sdu.dkresearchgate.net

Interaction with Aromatic Rings: The sulfonamide NH group can form stabilizing through-space interactions with electron-rich aromatic rings, a factor that can be exploited in rational drug design. sdu.dk

Exploration of Substitutions on the Benzamide (B126) Moiety (e.g., p-tolyl ring)

The N-p-tolyl-benzamide portion of the molecule presents a rich canvas for structural modification to probe interactions with target proteins. nih.govresearchgate.netnih.gov The nature and position of substituents on both aromatic rings can dramatically alter electronic distribution, hydrophobicity, and steric bulk, thereby influencing binding affinity. nih.gov

SAR studies on analogous sulfonamide and benzamide series have revealed key trends:

Positional Isomerism: The location of a substituent is often critical. In one study on antibacterial sulfonamides, placing a halogen at the meta-position of a benzene (B151609) ring resulted in vastly superior activity compared to ortho- or para-positions. nih.gov

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) versus electron-donating groups (e.g., -CH3, -OCH3) can have differential effects on activity. For example, in a series of antibacterial sulfonamides, electron-donating groups at the para-position were more favorable for activity against one bacterial strain, while electron-withdrawing groups were better for another. nih.gov A nitro group, which is strongly electron-withdrawing, has been shown to confer potent antiproliferative activity in a dihydroeugenol-aryl-sulfonamide hybrid. nih.gov

Halogen Substitution: Halogens like fluorine and chlorine are commonly used to modify electronic properties and improve metabolic stability. In some series, a 2-chloro substitution resulted in high activity, while moving it to the 3-position retained activity against one target but worsened it against others. nih.gov

| Analog Series | Modification | Position | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Antibacterial Sulfonamides | Fluorine (F) | meta- | Superior activity compared to ortho- or para- | nih.gov |

| Antibacterial Sulfonamides | Methyl (CH₃) | para- | Favorable for anti-Xoo activity | nih.gov |

| Antibacterial Sulfonamides | Trifluoromethyl (CF₃) | para- | Favorable for anti-Xac activity | nih.gov |

| Antiproliferative Aryl Sulfonamides | Nitro (NO₂) | - | Promising antiproliferative activity | nih.gov |

Isosteric and Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties by substituting one functional group with another that has similar characteristics. nih.govdrughunter.com

Key bioisosteric replacements relevant to the this compound scaffold include:

Amide/Sulfonamide Bioisosteres: The sulfonamide group itself is a well-known bioisostere of the carboxylic acid and amide functionalities. researchgate.net Conversely, the amide group in the benzamide portion could be replaced by other bioisosteres like thioamides, ureas, or stable heterocyclic rings (e.g., triazoles, oxadiazoles) to alter hydrogen bonding patterns, stability, and polarity. nih.govnih.gov

Ring Equivalents: The benzene or p-tolyl rings could be replaced with other aromatic systems, such as thiophene, furan, or pyridine (B92270). researchgate.net Such changes can significantly alter the molecule's properties. For instance, replacing a benzene ring with a heterocycle in one series dramatically decreased antibacterial activity, indicating the crucial role of the carbocyclic aromatic ring in that specific context. nih.gov

Piperidine Analogs: The piperidine ring could be replaced by other saturated heterocycles like piperazine (B1678402) or morpholine (B109124). This modification alters the ring's polarity and hydrogen bonding potential, which can substantially impact biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR is a computational modeling technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. tandfonline.comekb.eg For a series of analogs based on this compound, a robust QSAR model can guide further optimization efforts.

Descriptor Selection and Calculation for Structural Variants

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that characterize the physicochemical properties of a molecule. nih.govscribd.com A diverse set of descriptors is typically calculated to capture the various features that might influence biological activity. These can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and electrophilicity. They are crucial for modeling electrostatic interactions. Examples include Self-Consistent Field (SCF) energy and atomic composition information indices (e.g., AAC). ekb.egresearchgate.net

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. They are important for understanding how a molecule fits into a binding site. Examples include Molar Refractivity (MR), Balaban ID number (BID), and Randic molecular profiles (e.g., DP03). ekb.egresearchgate.netarkat-usa.org

Hydrophobic Descriptors: These measure the hydrophobicity of a molecule, which is critical for membrane permeability and hydrophobic interactions with a target. The partition coefficient (logP) is the most common hydrophobic descriptor. nih.gov

3D Descriptors: These are calculated from the 3D coordinates of the molecule and provide detailed information about its spatial arrangement. Examples include Radial Distribution Function (RDF) descriptors and WHIM descriptors, which capture information about molecular size, shape, symmetry, and atom distribution. researchgate.net

The selection of the most relevant descriptors from a large calculated pool is a critical step, often accomplished using statistical methods like multiple linear regression (MLR) or genetic algorithms (GA) to build a predictive and statistically significant QSAR model. nih.govresearchgate.net

| Descriptor Class | Examples | Property Characterized | Reference |

|---|---|---|---|

| Electronic | Electrophilicity (log(ω)), SCF Energy | Electron distribution, reactivity | ekb.eg |

| Steric/Topological | Molar Refractivity (MR), Balaban ID (BID) | Molecular size, volume, and branching | ekb.egresearchgate.net |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity, membrane permeability | nih.gov |

| 3D Descriptors | Radial Distribution Function (RDF), WHIM | 3D molecular shape and atom distribution | researchgate.net |

| Thermodynamic | Surface Tension (ST) | Intermolecular forces, inverse steric effects | arkat-usa.org |

Model Development and Validation for Predicting Biological Recognition Profiles

Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools for predicting the biological recognition profiles of novel compounds by correlating their structural or physicochemical properties with their biological activities. The development of robust QSAR models for this compound and its analogs involves a systematic process. Initially, a dataset of structurally diverse analogs with experimentally determined biological activities is compiled. For each analog, molecular descriptors, which are numerical representations of molecular properties, are calculated. These descriptors can be categorized into several types, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D fields around aligned molecules to represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov The correlation between these fields and the biological activity is then established using statistical techniques such as Partial Least Squares (PLS) regression.

The predictive power of the developed QSAR model is rigorously validated. Internal validation is commonly performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. External validation involves using the model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. The predictive ability is then assessed by the predictive correlation coefficient (r²_pred). A robust and predictive QSAR model will have a high correlation coefficient (r²) for the training set and good predictive power for the test set. nih.gov

Table 1: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive r²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

| F-value | Fisher's value, indicating the statistical significance of the model. | High value |

| Standard Deviation | The standard deviation of the regression. | Low value |

Interpretation of QSAR Models for Elucidating Key Structural Features

The interpretation of a validated QSAR model provides valuable insights into the key structural features that govern the biological recognition of this compound analogs. By analyzing the contributions of different molecular descriptors or the contour maps generated by 3D-QSAR methods, researchers can identify which structural modifications are likely to enhance or diminish biological activity.

For instance, a CoMFA steric contour map might reveal that bulky substituents at a specific position on the p-tolyl ring are favorable for activity, suggesting a large hydrophobic pocket in the target receptor. Conversely, an electrostatic contour map might indicate that electronegative groups are preferred in the piperidine ring region, pointing to an interaction with a positively charged residue in the binding site. Similarly, CoMSIA models can highlight the importance of hydrophobic interactions and hydrogen bond donors or acceptors in specific regions of the molecule. nih.gov

These interpretations guide the rational design of new, more potent analogs. For example, if the model suggests that hydrophobic character is crucial for activity, future synthetic efforts could focus on introducing lipophilic substituents. nih.gov If hydrogen bond donating groups are shown to be beneficial, modifications that introduce such groups could be prioritized. nih.gov

Table 2: Hypothetical QSAR-Guided Structural Modifications and Predicted Activity

| Analog | Modification | Key Structural Feature | Predicted Biological Activity |

| Parent Compound | - | - | Baseline |

| Analog A | Addition of a methyl group to the piperidine ring | Increased Steric Bulk | Potentially Decreased |

| Analog B | Replacement of p-tolyl with a p-chlorophenyl group | Increased Electron Withdrawal | Potentially Increased |

| Analog C | Replacement of piperidine with a morpholine ring | Increased H-bond Acceptor | Potentially Increased |

| Analog D | Addition of a hydroxyl group to the p-tolyl ring | Increased H-bond Donor | Potentially Increased |

Exploration of the Conformational Landscape and its Influence on Biological Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational landscape of this compound is influenced by the rotational freedom around its single bonds, particularly the S-N bond of the sulfonamide and the C-N bond of the benzamide. The piperidine ring itself can exist in different chair and boat conformations.

The biological recognition process is highly dependent on the molecule adopting a specific "bioactive" conformation. Even if a molecule has the necessary functional groups, if it cannot adopt the correct shape to complement the binding site, its activity will be low. Therefore, understanding the conformational preferences of these analogs is crucial for designing molecules that are pre-organized for binding, which can lead to improved affinity and selectivity.

Impact of Hydrogen Bonding and Hydrophobic Interactions on Biological Recognition within Analogs

Hydrogen bonds and hydrophobic interactions are fundamental to the molecular recognition process between a ligand and its biological target. For this compound and its analogs, several key functional groups can participate in these interactions.

The sulfonamide moiety is a versatile hydrogen bond participant. The sulfonamide nitrogen can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. nih.govnih.gov The amide group also provides a hydrogen bond donor (N-H) and an acceptor (C=O). These groups can form crucial interactions with amino acid residues in the active site of an enzyme or receptor. nih.gov

Table 3: Potential Molecular Interactions of this compound Analogs

| Molecular Moiety | Potential Interaction Type | Interacting Partner in Biological Target |

| Sulfonamide N-H | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl, or carboxylate of amino acid side chains |

| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Amine or hydroxyl groups of amino acid side chains |

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl, or carboxylate of amino acid side chains |

| Amide C=O | Hydrogen Bond Acceptor | Amine or hydroxyl groups of amino acid side chains |

| p-Tolyl Ring | Hydrophobic, π-π Stacking | Hydrophobic amino acid residues (e.g., Leucine, Valine), Aromatic residues (e.g., Phenylalanine, Tyrosine) |

| Piperidine Ring | Hydrophobic | Hydrophobic amino acid residues (e.g., Leucine, Isoleucine) |

Molecular Interactions and Mechanistic Investigations of 3 Piperidine 1 Sulfonyl N P Tolyl Benzamide

Identification of Putative Molecular Targets and Binding Partners for the Compound

The initial step in unraveling the mechanism of action for a compound like 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide is the identification of its molecular targets and binding partners within a biological system. This process is crucial for understanding the compound's pharmacological effects.

Target Deconvolution Strategies

Target deconvolution is a critical process for identifying the specific molecular targets of a bioactive compound. nih.gov This is particularly important for compounds identified through phenotypic screens, where the biological effect is known but the molecular mechanism is not. nih.gov Various strategies can be employed for the target deconvolution of this compound.

One common approach is affinity chromatography . This involves immobilizing the compound on a solid support to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured. These proteins can then be eluted and identified using techniques like mass spectrometry.

Another powerful strategy is the use of chemical proteomics . This can involve creating a tagged or photoreactive version of the compound to facilitate the capture and identification of its binding partners directly within a complex biological sample. For instance, a photoreactive group can be incorporated into the molecule, which upon photoactivation, forms a covalent bond with its target protein, allowing for more stringent purification and identification. nih.gov

Genetic approaches, such as drug-resistance mutations , can also be employed. This involves generating and selecting for cells that are resistant to the effects of the compound. The genetic mutations responsible for this resistance can then be identified, often pointing to the direct target or a component of the target pathway.

Finally, computational methods, or in silico target prediction , can be used to predict potential targets based on the chemical structure of the compound. These methods utilize algorithms that compare the compound's structure to databases of known ligands for various proteins.

Illustrative Table of Target Deconvolution Strategies:

| Strategy | Description | Advantages |

| Affinity Chromatography | Immobilized compound captures binding partners from a lysate. | Relatively straightforward, can identify high-affinity binders. |

| Chemical Proteomics | Use of tagged or photoreactive probes to identify targets in complex mixtures. | Can capture transient interactions, applicable in living cells. |

| Drug-Resistance Mutations | Identification of genetic mutations conferring resistance to the compound. | Provides strong genetic evidence for the target's relevance. |

| In Silico Target Prediction | Computational prediction of targets based on chemical structure. | Rapid and cost-effective for generating initial hypotheses. |

In Vitro Binding Assays with Recombinant Proteins and Cell-Free Systems

Once putative targets have been identified, their direct interaction with this compound must be validated using in vitro binding assays. These assays are typically performed using purified recombinant proteins or in cell-free systems to ensure that the observed interaction is direct and not mediated by other cellular components.

Commonly used techniques include:

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be adapted to measure the binding of the compound to an immobilized protein target.

Radioligand Binding Assays: This method uses a radiolabeled version of the compound (or a known ligand that competes with it) to quantify its binding to the target protein.

Fluorescence Polarization (FP): This technique measures changes in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger protein, providing a measure of the binding affinity.

Surface Plasmon Resonance (SPR): A label-free technique that detects the binding of a compound to an immobilized protein by measuring changes in the refractive index at the surface of a sensor chip.

Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes that occur upon the binding of a compound to its target, providing a complete thermodynamic profile of the interaction.

These assays are essential for confirming a direct interaction and for quantifying the binding affinity (typically expressed as the dissociation constant, Kd).

Elucidation of Molecular Recognition Mechanisms

Understanding how this compound recognizes and binds to its molecular target is fundamental to explaining its biological effects and for any future efforts in drug design and optimization.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to identify the specific amino acid residues and the types of chemical interactions that are critical for the binding of the compound to its target protein. This is often achieved through a combination of experimental and computational approaches.

Computational modeling and molecular docking are powerful tools for predicting the binding mode of a ligand within the active or allosteric site of a protein. nih.gov These methods can provide insights into the likely hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. mdpi.com

Site-directed mutagenesis is an experimental technique used to validate the predictions from computational models. By systematically mutating specific amino acid residues in the protein's binding site and then measuring the impact on the compound's binding affinity, researchers can identify the key residues involved in the interaction.

Illustrative Table of Ligand-Protein Interactions:

| Interaction Type | Description | Key Moieties on Compound | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Sharing of a hydrogen atom between donor and acceptor groups. | Sulfonyl oxygen, amide N-H, amide C=O | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His |

| Hydrophobic Interactions | Favorable interactions between nonpolar surfaces. | p-tolyl group, piperidine (B6355638) ring, benzamide (B126) phenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| π-π Stacking | Non-covalent interaction between aromatic rings. | p-tolyl group, benzamide phenyl ring | Phe, Tyr, Trp, His |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | Partial charges on sulfonyl and amide groups | Asp, Glu, Lys, Arg, His |

Spectroscopic Characterization of Compound-Target Complexes

Various spectroscopic techniques can be employed to characterize the formation and properties of the compound-target complex. mdpi.comresearchgate.net These methods provide valuable information about the binding kinetics, thermodynamics, and conformational changes that occur upon interaction.

Surface Plasmon Resonance (SPR): As mentioned earlier, SPR is a powerful tool for studying the kinetics of binding, providing real-time measurement of the association (kon) and dissociation (koff) rate constants.

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the protein by observing chemical shift perturbations in the protein's spectrum upon addition of the ligand. mdpi.com It can also provide information about the conformation of the bound ligand.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein, offering a detailed atomic-level view of the interactions.

Understanding Modulation of Enzyme Activity (if applicable, non-clinical)

If the identified molecular target of this compound is an enzyme, it is crucial to understand how the compound modulates its activity in a non-clinical setting. This involves performing enzyme kinetics studies to determine the nature of the inhibition or activation.

Enzyme inhibition assays are conducted by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. By analyzing the data using models such as the Michaelis-Menten equation, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Illustrative Table of Enzyme Inhibition Data:

| Compound Concentration (µM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) |

| 0 | 1 | 0.5 |

| 0 | 5 | 1.8 |

| 0 | 10 | 2.5 |

| 10 | 1 | 0.2 |

| 10 | 5 | 0.9 |

| 10 | 10 | 1.5 |

These non-clinical studies are fundamental for establishing the biochemical mechanism through which this compound exerts its effects and for guiding further preclinical development.

Kinetic Studies of Compound-Target Interactions

Detailed kinetic studies elucidating the interaction between this compound and its potential biological targets have not been reported in the accessible scientific literature. Such studies are crucial for understanding the dynamic aspects of the compound's mechanism of action.

No published research provides data on the equilibrium binding constants (such as Kd, Ki, or IC50) for this compound with any specific biological target. This information is fundamental for quantifying the binding affinity of a compound.

Allosteric Modulation and Orthosteric Binding Site Exploration

Investigations into whether this compound acts as an allosteric modulator or binds to an orthosteric site on a receptor or enzyme have not been documented. While other benzamide derivatives have been studied as allosteric modulators of various receptors, no such specific findings have been published for this particular compound. nih.gov The exploration of binding sites is critical for understanding how a compound exerts its effect and for guiding further drug development.

Investigation of Pathway Modulation in Cellular Systems (Non-clinical)

There is a lack of non-clinical cellular studies in the public domain investigating the effects of this compound on specific signaling pathways. Research into how this compound might modulate cellular pathways in vitro would be necessary to understand its potential cellular mechanisms of action.

Computational Chemistry and Molecular Modeling Approaches for 3 Piperidine 1 Sulfonyl N P Tolyl Benzamide

Conformational Analysis and Energy Minimization of the Compound

A crucial first step in the computational study of a molecule is to understand its three-dimensional structure and flexibility. Conformational analysis of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide would involve identifying its most stable three-dimensional arrangements, or conformers. This process typically utilizes quantum mechanics or molecular mechanics calculations to determine the potential energy of different spatial arrangements of the atoms.

Energy minimization is the process of finding the geometry of the molecule that corresponds to the lowest energy state, known as the global minimum, as well as other low-energy local minima. This is essential because the biological activity of a molecule is often dictated by its preferred shape. The results of such an analysis would typically be presented in a table listing the relative energies of the most stable conformers.

Hypothetical Data Table for Conformational Analysis:

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°C) (Specify key dihedral) |

| 1 | 0.00 | X |

| 2 | 1.25 | Y |

| 3 | 2.50 | Z |

| This table is for illustrative purposes only, as specific data for the compound is unavailable. |

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a potential drug molecule and its protein target.

Active Site Prediction and Ligand Pose Generation

Before docking can be performed, the binding site (or active site) of the target macromolecule must be identified. This can be done using information from experimentally determined structures or through computational prediction algorithms. Once the active site is defined, docking algorithms are used to generate a variety of possible binding poses of this compound within this site.

Binding Score Calculations and Ranking of Interactions

Each generated pose is then evaluated using a scoring function, which estimates the binding affinity between the ligand and the target. These scores are used to rank the different poses, with the lowest energy scores typically indicating more favorable binding. The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions, are then analyzed for the top-ranked poses.

Hypothetical Data Table for Molecular Docking Results:

| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Protein X | -9.5 | Tyr123, Phe234, Arg345 | 2 |

| Protein Y | -8.2 | Val56, Leu78, Ile90 | 1 |

| Protein Z | -7.1 | Asp11, Glu22, Ser33 | 3 |

| This table is for illustrative purposes only, as specific data for the compound is unavailable. |

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

To gain a more dynamic understanding of the binding event, molecular dynamics (MD) simulations can be performed on the most promising compound-target complexes identified through docking.

Analysis of Dynamic Binding Events and Stability

MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can assess how the ligand's position and orientation change within the binding site and whether the key interactions observed in docking are maintained over time.

Investigation of Conformational Changes in Target Proteins Upon Binding

The binding of a ligand can induce conformational changes in the target protein, which can be crucial for its function. MD simulations allow for the investigation of these changes by comparing the dynamics of the protein with and without the ligand bound. This can reveal how the binding of this compound might allosterically modulate the protein's activity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules like this compound. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large organic molecules. These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's interactions and chemical transformations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For derivatives of aryl sulfonyl piperazine (B1678402), DFT calculations have been used to determine these orbital energies and predict reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Sulfonamide Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: The data in this table is representative of a typical sulfonamide-containing molecule and is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a color-coded guide to its electrophilic and nucleophilic regions. researchgate.netavogadro.cc

Red Regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue Regions : Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green/Yellow Regions : Denote areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl and amide groups, highlighting these as potential hydrogen bond acceptor sites. researchgate.net Conversely, the hydrogen atom of the amide group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as ligand-receptor binding. walisongo.ac.id

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This approach is particularly useful for identifying novel molecular scaffolds that can interact with a biological target of interest. nih.govacs.org

Pharmacophore models can be generated through two primary strategies:

Ligand-Based Modeling : This approach is employed when the three-dimensional structure of the biological target is unknown. The model is constructed by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. acs.org For sulfonamide derivatives, this could involve identifying common hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Structure-Based Modeling : When the crystal structure of the target protein is available, a pharmacophore model can be derived from the interactions observed between the protein and a bound ligand. mdpi.com This method provides a more precise representation of the key interaction points within the active site.

A typical pharmacophore model for a molecule like this compound might include features such as hydrogen bond acceptors (the sulfonyl and amide oxygens), a hydrogen bond donor (the amide N-H), hydrophobic regions (the piperidine (B6355638) and tolyl rings), and an aromatic ring feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.govfrontiersin.org This allows for the rapid identification of compounds from diverse chemical libraries that match the pharmacophoric features, even if they are structurally different from the original template molecules. nih.gov This "scaffold hopping" is a powerful strategy for discovering novel chemical series with the desired biological activity. nih.gov For instance, a pharmacophore model derived from sulfonamide-based inhibitors could be used to identify new, non-sulfonamide scaffolds that still satisfy the key interaction requirements of the target. nih.gov

Chemoinformatics and Data Mining for Structure-Activity Landscape (SAL) Exploration

Chemoinformatics combines data mining and computational techniques to analyze large datasets of chemical information, providing valuable insights into structure-activity relationships (SAR). mdpi.com For a class of compounds related to this compound, exploring the Structure-Activity Landscape (SAL) can reveal how small changes in chemical structure affect biological activity. openaccesspub.org

The SALI (Structure-Activity Landscape Index) is a metric used to identify "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in potency. blogspot.com Analyzing these cliffs can highlight key structural modifications that are critical for biological activity. For example, in a series of benzamide (B126) derivatives, altering the substitution pattern on the tolyl ring or modifying the piperidine moiety could lead to significant changes in activity, providing crucial guidance for further optimization. nih.govresearchgate.net

Table 2: Illustrative SALI Analysis for a Hypothetical Series of Benzamide Analogs

| Compound Pair | Structural Change | Tanimoto Similarity | Potency Difference (ΔpIC50) | SALI Value | Implication |

|---|---|---|---|---|---|

| A vs. B | Methyl to Ethyl on Tolyl Ring | 0.95 | 0.1 | 2.0 | Minor impact on activity |

Note: This table presents hypothetical data to illustrate the concept of SALI analysis.

By systematically mapping the SAL, researchers can identify regions of the chemical space that are highly sensitive to modification, as well as regions where structural changes have little effect on activity. This knowledge is invaluable for designing new compounds with improved potency and optimized properties.

Despite a comprehensive search for scientific literature, no specific studies focusing on the computational chemistry and molecular modeling of this compound were found. The existing research landscape does not provide the detailed findings necessary to populate the requested article structure concerning this particular compound's chemical space analysis or the identification of its activity cliffs.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and content requirements for "this compound" at this time. The available literature discusses these computational chemistry concepts in the context of other benzamide and sulfonamide derivatives, but not for the specific compound of interest.

Future Directions and Research Opportunities

Design and Synthesis of Advanced 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide Derivatives with Tuned Molecular Interactions

Future synthetic endeavors will focus on creating a library of advanced derivatives to systematically explore the structure-activity relationship (SAR) of the this compound core. The goal is to modulate physicochemical properties and enhance molecular interactions with biological targets. Key strategies will include:

Piperidine (B6355638) Ring Modification: The piperidine moiety serves as a versatile scaffold for introducing chemical diversity. researchgate.net Future synthesis could involve the introduction of various substituents (e.g., hydroxyl, amino, carboxyl groups) at different positions of the ring to probe interactions with target proteins and improve properties like solubility. researchgate.netnih.gov Hydrogenation of corresponding pyridine (B92270) precursors is a common method for accessing substituted piperidines. nih.gov

Benzamide (B126) and Tolyl Group Alterations: The N-p-tolyl-benzamide portion of the molecule can be systematically modified. This includes altering the substitution pattern on both the benzamide and the tolyl rings with various electron-donating or electron-withdrawing groups to fine-tune electronic properties and hydrogen bonding capabilities.

These synthetic efforts will generate a portfolio of compounds with tailored properties, essential for detailed biological evaluation.

Exploration of Novel Biological Pathways Modulated by the Compound's Core Structure

The structural components of this compound suggest several potential, yet unexplored, biological activities. Sulfonamides are a cornerstone of various therapeutics, known for their antibacterial properties and as inhibitors of enzymes like carbonic anhydrase. nih.govmdpi.com Benzamides are also present in a wide range of bioactive compounds. researchgate.netresearchgate.net

Future research should therefore aim to screen the parent compound and its newly synthesized derivatives against a broad panel of biological targets to uncover novel mechanisms of action. High-throughput screening (HTS) campaigns against diverse enzyme families (e.g., kinases, proteases) and receptor types could reveal unexpected activities. Furthermore, investigating its potential as an antibacterial agent, building on the known properties of sulfonamides, is a logical avenue. researchgate.net Elucidating how the combination of the benzamide and sulfonamide moieties influences target specificity will be a key area of investigation.

Development of Integrated Experimental and Computational Methodologies for Comprehensive Characterization

A synergistic approach combining computational modeling and experimental validation will be critical for the comprehensive characterization of this compound and its derivatives. This integrated workflow will accelerate the discovery process and provide deeper insights into the compound's mechanism of action.

Table 1: Proposed Integrated Workflow for Compound Characterization

| Phase | Computational Method | Experimental Method | Objective |

|---|---|---|---|

| 1. Target Identification | Molecular Docking, Virtual Screening | High-Throughput Screening (HTS) | Identify potential biological targets. |

| 2. Lead Optimization | Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) Simulations | Synthesis of Derivatives, In vitro Assays (e.g., IC50) | Optimize binding affinity and selectivity. |

| 3. Mechanism of Action | Binding Free Energy Calculations | X-ray Crystallography, Cryo-EM | Elucidate the precise binding mode and interactions with the target. |

This integrated approach will enable a more rational and efficient exploration of the therapeutic potential of this chemical scaffold.

Application of Artificial Intelligence and Machine Learning in Compound Design and Interaction Prediction